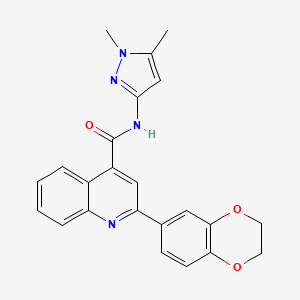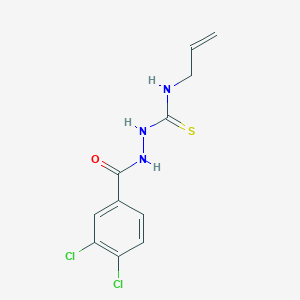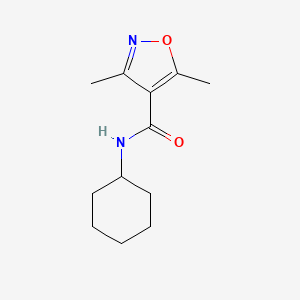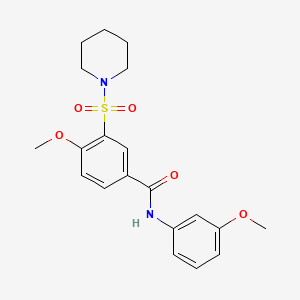![molecular formula C19H15ClN2O2S B4818737 N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4818737.png)
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide
Descripción general
Descripción
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide, also known as Compound 1, is a novel small molecule drug that has gained attention for its potential therapeutic applications. This compound has been synthesized using a multi-step process, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 is not fully understood, but it is believed to work by inhibiting the activity of a specific enzyme called histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can alter the structure of chromatin and affect gene transcription. By inhibiting HDAC activity, N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 may be able to alter gene expression and affect cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and has also been shown to inhibit angiogenesis and metastasis. Additionally, N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have neuroprotective effects, and may be able to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 has several advantages for use in lab experiments. It is a small molecule drug that can easily be synthesized and purified, and it has been shown to have potent anticancer activity in vitro and in vivo. However, there are also some limitations to using N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 in lab experiments. It may have off-target effects that could affect experimental results, and its mechanism of action is not fully understood, which could make it difficult to interpret experimental data.
Direcciones Futuras
There are several future directions for research on N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1. One area of research could be to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be done to elucidate its mechanism of action and identify potential off-target effects. Finally, research could be done to optimize the synthesis method and improve the yield and purity of N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1.
Aplicaciones Científicas De Investigación
N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer activity in vitro and in vivo, and has also been investigated for its potential as a treatment for neurodegenerative diseases. Additionally, N-{2-chloro-4-[(phenylacetyl)amino]phenyl}-2-thiophenecarboxamide 1 has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of a variety of diseases.
Propiedades
IUPAC Name |
N-[2-chloro-4-[(2-phenylacetyl)amino]phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c20-15-12-14(21-18(23)11-13-5-2-1-3-6-13)8-9-16(15)22-19(24)17-7-4-10-25-17/h1-10,12H,11H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUBIVCBTFEPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2-furyl)-2,2-dimethyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8-yl]amino}ethanol](/img/structure/B4818657.png)

![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B4818670.png)
![2-[(2-nitrophenyl)thio]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4818676.png)

![4-chloro-3,5-bis[4-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole](/img/structure/B4818685.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B4818691.png)

![N-(4-methylphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4818704.png)

![methyl 4-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4818712.png)
![methyl 4,5-dimethoxy-2-{[N-methyl-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4818714.png)
![3-{[2-(trifluoromethyl)-4-quinazolinyl]amino}-1-propanol](/img/structure/B4818730.png)
![2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4818750.png)